Fmoc-S-carboxyethyl-L-cysteine
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Overview
Description
Fmoc-S-carboxyethyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl group, making it useful in peptide synthesis and proteomics research . The molecular formula of this compound is C21H21NO6S, and it has a molecular weight of 415.46 .
Preparation Methods
The synthesis of Fmoc-S-carboxyethyl-L-cysteine typically involves the protection of the cysteine amino acid with a fluorenylmethyloxycarbonyl group. One common method is the reductive cleavage of bis(fluorenylmethyloxycarbonyl)-L-cystine using reagents such as triethylphosphine or zinc in trifluoroacetic acid . Another approach involves the use of thiophenol to increase the yield of the desired product . These methods are designed to ensure high chemical and enzymatic stability, making the compound suitable for various applications in biomedical research and pharmaceutical development .
Chemical Reactions Analysis
Fmoc-S-carboxyethyl-L-cysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, hydrogen bromide in acetic acid, and thiophenol . The major products formed from these reactions are typically derivatives of cysteine that retain the fluorenylmethyloxycarbonyl protection group . These reactions are essential for the compound’s use in peptide synthesis and other biochemical applications .
Scientific Research Applications
Fmoc-S-carboxyethyl-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is employed in solid-phase peptide synthesis techniques, which are crucial for the development of new peptides and proteins . In biology, the compound is used to study the formation of disulfide bonds, which are critical for protein structure and function . In medicine, this compound is used in the development of new pharmaceuticals and therapeutic agents . Its versatility and stability make it a valuable tool for researchers in various scientific disciplines .
Mechanism of Action
The mechanism of action of Fmoc-S-carboxyethyl-L-cysteine involves its role as a protected cysteine derivative. The fluorenylmethyloxycarbonyl group protects the cysteine residue during chemical reactions, allowing for selective modification of other functional groups . This protection is crucial for the synthesis of complex peptides and proteins, as it prevents unwanted side reactions and ensures the integrity of the cysteine residue . The molecular targets and pathways involved in the compound’s action are primarily related to its use in peptide synthesis and the formation of disulfide bonds .
Comparison with Similar Compounds
Fmoc-S-carboxyethyl-L-cysteine is similar to other Fmoc-protected cysteine derivatives, such as Fmoc-S-carboxymethyl-L-cysteine and Fmoc-L-cysteine . this compound is unique in its specific structure and the presence of a carboxyethyl group, which can influence its reactivity and stability . This uniqueness makes it particularly useful for certain applications in peptide synthesis and proteomics research . Other similar compounds include Fmoc-Cys(Trt)-OH and Fmoc-Cys(methylcarboxamide)-OH, which are also used in peptide synthesis but have different protecting groups and functional properties .
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO6S/c23-19(24)9-10-29-12-18(20(25)26)22-21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
YKNUYRWJAGKPHE-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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